molecular formula C21H36Sn B14326576 Stannane, tributyl(1-phenyl-2-propenyl)- CAS No. 104108-28-3

Stannane, tributyl(1-phenyl-2-propenyl)-

Cat. No.: B14326576
CAS No.: 104108-28-3
M. Wt: 407.2 g/mol
InChI Key: PEAUDLMXHBTTFO-UHFFFAOYSA-N
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Description

Stannane, tributyl(1-phenyl-2-propenyl)- is an organotin compound with the molecular formula C18H32Sn. It is a type of stannane, which is a class of compounds containing tin (Sn) bonded to carbon atoms. This compound is known for its applications in organic synthesis, particularly in radical reactions and as a reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, tributyl(1-phenyl-2-propenyl)- can be synthesized through the reaction of tributylstannyl lithium with 1-phenyl-2-propenyl chloride. The reaction typically takes place in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl(1-phenyl-2-propenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: The phenyl and propenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be used with radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

Major Products Formed

    Oxidation: Tin oxides and substituted phenyl derivatives.

    Reduction: Reduced organic compounds and tin hydrides.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Stannane, tributyl(1-phenyl-2-propenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in radical reactions, such as the Stille coupling reaction, which is essential for forming carbon-carbon bonds.

    Biology: Investigated for its potential use in modifying biological molecules and studying enzyme mechanisms.

    Medicine: Explored for its potential in drug synthesis and as a precursor for radiolabeled compounds used in imaging.

    Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.

Mechanism of Action

The compound exerts its effects primarily through radical mechanisms. It can donate or accept radicals, facilitating various chemical transformations. The tin-carbon bond in the compound is relatively weak, making it an excellent radical source. The molecular targets include organic substrates that undergo radical addition or substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Tributylstannane: Similar in structure but lacks the phenyl and propenyl groups.

    Triphenylstannane: Contains phenyl groups but lacks the propenyl group.

    Tributylvinyltin: Contains a vinyl group instead of the propenyl group.

Uniqueness

Stannane, tributyl(1-phenyl-2-propenyl)- is unique due to its combination of phenyl and propenyl groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis,

Properties

CAS No.

104108-28-3

Molecular Formula

C21H36Sn

Molecular Weight

407.2 g/mol

IUPAC Name

tributyl(1-phenylprop-2-enyl)stannane

InChI

InChI=1S/C9H9.3C4H9.Sn/c1-2-6-9-7-4-3-5-8-9;3*1-3-4-2;/h2-8H,1H2;3*1,3-4H2,2H3;

InChI Key

PEAUDLMXHBTTFO-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C=C)C1=CC=CC=C1

Origin of Product

United States

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